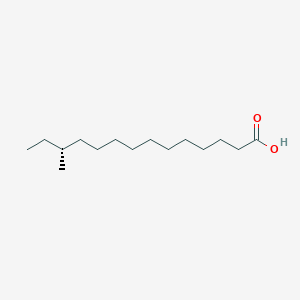
(12R)-12-methyltetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(12R)-12-Methyltetradecanoic acid, also known as 12-methylmyristic acid, is a branched-chain saturated fatty acid. It is characterized by a 12-methyl substituent on the tetradecanoic acid backbone. This compound is notable for its unique structure and properties, which make it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (12R)-12-methyltetradecanoic acid can be achieved through the reaction of n-tetradecanoic acid with methyl iodide. This reaction typically involves transesterification, where one of the carboxylic acid groups in n-tetradecanoic acid reacts with methyl iodide under appropriate conditions .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The compound is often produced as a white to slightly yellow solid with a special aroma .
Analyse Des Réactions Chimiques
Types of Reactions: (12R)-12-Methyltetradecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and synthesizing derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
(12R)-12-Methyltetradecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used to study the properties and functions of medium-chain anteiso-fatty acids.
Mécanisme D'action
The mechanism of action of (12R)-12-methyltetradecanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial properties are attributed to its ability to disrupt bacterial cell membranes. Additionally, its role in inhibiting angiogenesis is linked to its interaction with signaling pathways that regulate blood vessel formation .
Comparaison Avec Des Composés Similaires
- 12-Methyltridecanoic acid
- 14-Methylhexadecanoic acid
- Isopalmitic acid
Comparison: Compared to these similar compounds, (12R)-12-methyltetradecanoic acid stands out due to its specific methyl substitution at the 12th position, which imparts unique chemical and biological properties. This structural difference influences its reactivity and applications, making it a valuable compound for specialized research and industrial uses .
Propriétés
Formule moléculaire |
C15H30O2 |
|---|---|
Poids moléculaire |
242.40 g/mol |
Nom IUPAC |
(12R)-12-methyltetradecanoic acid |
InChI |
InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)/t14-/m1/s1 |
Clé InChI |
XKLJLHAPJBUBNL-CQSZACIVSA-N |
SMILES isomérique |
CC[C@@H](C)CCCCCCCCCCC(=O)O |
SMILES canonique |
CCC(C)CCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B11928761.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)
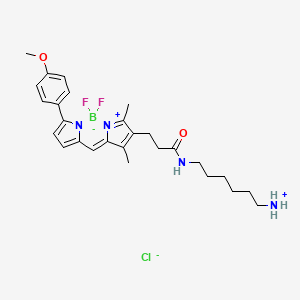
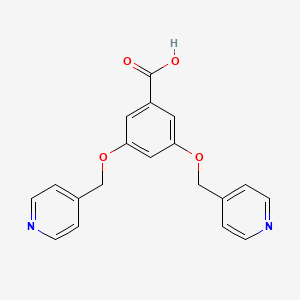
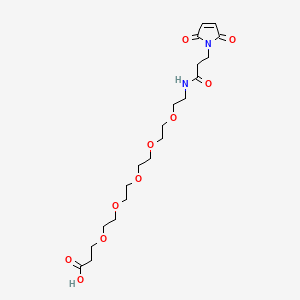
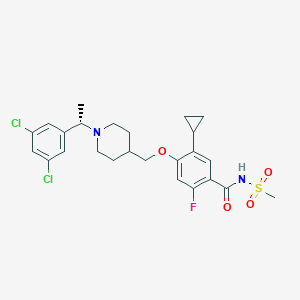
![4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid](/img/structure/B11928795.png)
![(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B11928798.png)
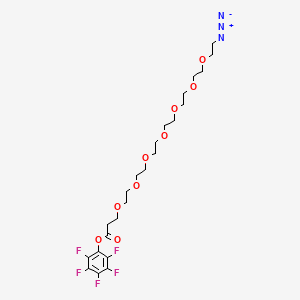

![5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde))](/img/structure/B11928813.png)
![N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide](/img/structure/B11928814.png)


